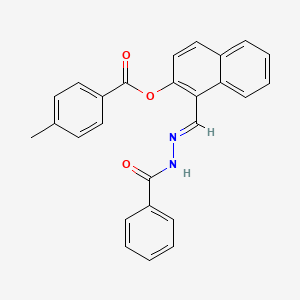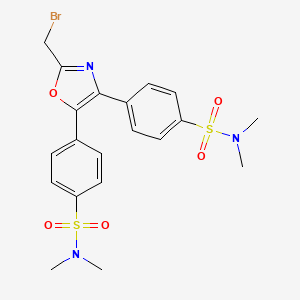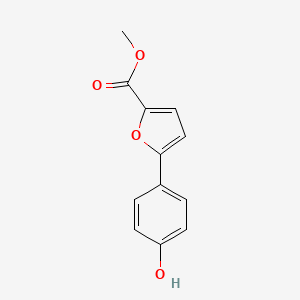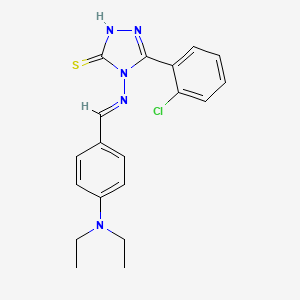![molecular formula C21H15Br2N5OS B12035804 N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 760196-81-4](/img/structure/B12035804.png)
N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Bromphenyl)-2-{[4-(4-Bromphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid: ist eine komplexe organische Verbindung, die eine Kombination aus Bromphenyl-, Pyridinyl-, Triazolyl- und Sulfanylgruppen aufweist
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N-(2-Bromphenyl)-2-{[4-(4-Bromphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Triazol-Kernstruktur, gefolgt von der Einführung der Bromphenyl- und Pyridinylgruppen. Der letzte Schritt umfasst die Bildung der Sulfanylacetamid-Verknüpfung.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dazu könnte der Einsatz von Hochdurchsatz-Screening-Techniken gehören, um die effizientesten Katalysatoren und Reaktionsbedingungen zu identifizieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanylgruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können den Triazolring oder die Bromphenylgruppen angreifen und möglicherweise zu Dehalogenierung führen.
Substitution: Die Bromatome in den Bromphenylgruppen können durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nukleophile Substitutionsreaktionen verwenden oft Reagenzien wie Natriumazid oder Kaliumthiocyanat.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Dehalogenierte Derivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden, insbesondere bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder photonischen Eigenschaften.
Biologie: In der biologischen Forschung kann diese Verbindung auf ihr Potenzial als Pharmakophor untersucht werden, ein Teil eines Moleküls, der für seine biologische Aktivität verantwortlich ist.
Industrie: In industriellen Anwendungen könnte die Verbindung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften wie erhöhter Leitfähigkeit oder spezifischen Bindungsaffinitäten verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N-(2-Bromphenyl)-2-{[4-(4-Bromphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie könnte es mit bestimmten Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Triazolring und die Bromphenylgruppen könnten eine entscheidende Rolle bei der Bindung an das Ziel spielen, während die Sulfanylacetamid-Verknüpfung die Gesamtstabilität und Bioverfügbarkeit der Verbindung beeinflussen könnte.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology: In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.
Industry: In industrial applications, the compound could be used in the development of new materials with unique properties, such as enhanced conductivity or specific binding affinities.
Wirkmechanismus
The mechanism of action of N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring and bromophenyl groups could play a crucial role in binding to the target, while the sulfanylacetamide linkage might influence the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- N-(2-Chlorphenyl)-2-{[4-(4-Chlorphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid
- N-(2-Fluorphenyl)-2-{[4-(4-Fluorphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid
Einzigartigkeit: Das Vorhandensein von Bromatomen in N-(2-Bromphenyl)-2-{[4-(4-Bromphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid unterscheidet es von seinen chlorierten oder fluorierten Analoga. Bromatome können die Reaktivität, Bindungsaffinität und Gesamtstabilität der Verbindung beeinflussen, was sie in ihrer Klasse einzigartig macht.
Eigenschaften
CAS-Nummer |
760196-81-4 |
|---|---|
Molekularformel |
C21H15Br2N5OS |
Molekulargewicht |
545.3 g/mol |
IUPAC-Name |
N-(2-bromophenyl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H15Br2N5OS/c22-15-7-9-16(10-8-15)28-20(14-4-3-11-24-12-14)26-27-21(28)30-13-19(29)25-18-6-2-1-5-17(18)23/h1-12H,13H2,(H,25,29) |
InChI-Schlüssel |
WJIBBHIKKXDTCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-[3,5-dihydroxy-2,2-dimethyl-4-(morpholin-4-yl)-3,4-dihydro-2H-chromen-6-yl]-1-(morpholin-4-yl)prop-2-en-1-one](/img/structure/B12035724.png)

![Methyl 4-[3-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL]benzoate](/img/structure/B12035739.png)




![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12035773.png)
![1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12035775.png)
![(3Z)-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12035790.png)
![2-Methoxyethyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12035807.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12035816.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12035817.png)
